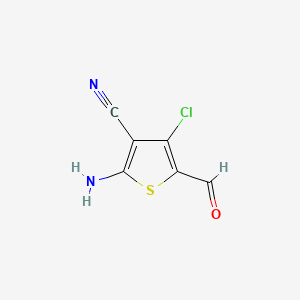

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-chloro-5-formylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZSUYSWKGAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(S1)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372180 | |

| Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104366-23-6 | |

| Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104366-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-amino-4-chloro-5-formylthiophene-3-carbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The document details the well-established two-step synthesis, which involves the initial formation of a substituted 2-aminothiophene via the Gewald reaction, followed by formylation at the 5-position using the Vilsmeier-Haack reaction.

This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful and efficient production of this valuable compound.

Part 1: Synthesis of the 2-Aminothiophene Core via the Gewald Reaction

The initial and crucial step in the synthesis is the construction of the substituted 2-aminothiophene ring system. The Gewald reaction, a versatile and widely used method for preparing 2-aminothiophenes, is the preferred route.[3][4][5][6] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene compound in the presence of elemental sulfur and a basic catalyst.[4][6]

For the synthesis of the precursor to our target molecule, a variation of the Gewald reaction is employed, starting with readily available materials to introduce the necessary chloro and cyano functionalities.

Experimental Protocol: Gewald Reaction

A detailed experimental protocol for the Gewald-type synthesis of a related 2-aminothiophene is described below. While specific starting materials for the direct synthesis of 2-amino-4-chlorothiophene-3-carbonitrile were not found in the immediate search, the following protocol for a similar compound illustrates the general procedure.

Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate:

-

A mixture of a suitable ketone, elemental sulfur, and ethyl cyanoacetate is prepared.

-

A base, such as diethylamine, is added to catalyze the reaction.

-

The reaction mixture is typically stirred at a controlled temperature to facilitate the condensation and cyclization.

-

Upon completion, the product is isolated and purified, often through recrystallization.

Note: The synthesis of the direct precursor, 2-amino-4-chlorothiophene-3-carbonitrile, would likely involve starting materials such as a chlorinated ketone or aldehyde and malononitrile.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Varies (often moderate to high) | [7] |

| Reaction Time | Can range from hours to overnight | [8] |

| Purity | High purity can be achieved after recrystallization |

Part 2: Formylation of the 2-Aminothiophene Precursor via the Vilsmeier-Haack Reaction

The second stage of the synthesis involves the introduction of a formyl (-CHO) group onto the 5-position of the 2-aminothiophene ring. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.[9][10][11] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to formylate electron-rich aromatic compounds like 2-aminothiophenes.[9][11] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]

Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of a 2-aminothiophene derivative.

-

The 2-aminothiophene precursor is dissolved in a suitable solvent, often DMF, which also serves as a reagent.

-

The solution is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution to form the Vilsmeier reagent.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to allow for the electrophilic aromatic substitution to occur.

-

After the reaction is complete, the mixture is carefully quenched, typically by pouring it onto crushed ice.

-

The resulting precipitate, the formylated product, is collected by filtration, washed, and purified (e.g., by recrystallization).

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Generally good to excellent | [12] |

| Reaction Temperature | Often starts at low temperatures (0°C) and may be raised | [10] |

| Purity | High purity achievable after purification |

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Synthesis pathway of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the Gewald reaction to form the thiophene core, followed by a Vilsmeier-Haack reaction for formylation. This guide provides the fundamental protocols and a clear visual representation of this synthetic route. Researchers and professionals in drug development and agrochemical synthesis can utilize this information to efficiently produce this important chemical intermediate for their research and development endeavors. Further optimization of reaction conditions may be possible to enhance yields and purity for specific applications.

References

- 1. 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. ijpbs.com [ijpbs.com]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis routes of 2-Acetyl-4-chlorothiophene [benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes. Since its discovery by Karl Gewald in 1966, this one-pot procedure has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[1][2][3] 2-Aminothiophene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[4][5] This technical guide provides an in-depth overview of the Gewald reaction, including its mechanism, quantitative data on various reaction parameters, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.

Core Principles: The Reaction Mechanism

The Gewald reaction proceeds through a cascade of three key steps, commencing with a Knoevenagel condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base.[1][3] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to afford the stable 2-aminothiophene ring system.[1][3] While the overall transformation is well-established, the precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.[1]

Caption: Generalized mechanism of the Gewald reaction.

Data Presentation: Optimizing Reaction Conditions

The yield and efficiency of the Gewald reaction are influenced by several factors, including the nature of the carbonyl compound and active methylene nitrile, the choice of catalyst and solvent, and the reaction temperature. The following tables summarize quantitative data from various studies to guide reaction optimization.

Table 1: Effect of Carbonyl Substrate and Active Methylene Compound on Product Yield

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 20 min | 96 | [6] |

| Cyclopentanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 20 min | 95 | [6] |

| 4-Methylcyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 30 min | 94 | [6] |

| 4-Oxotetrahydropyran | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 15 min | 98 | [6] |

| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 24 h | 43 | [7] |

| 4-Nitroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 46 min (MW) | - | [8] |

| 4-Chloroacetophenone | Malononitrile | Morpholine | Ethanol | 24 h | 51 | [7] |

Table 2: Influence of Catalyst/Base on the Gewald Reaction

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Loading (mol%) | Solvent | Time | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | None | 0 | Ethanol/Water (9:1) | 24 h | No Reaction | [6] |

| Cyclohexanone | Malononitrile | Piperidinium Borate | 20 | Ethanol/Water (9:1) | 20 min | 96 | [6] |

| Cyclohexanone | Malononitrile | Pyrrolidinium Borate | 20 | Ethanol/Water (9:1) | 30 min | 92 | [6] |

| Cyclohexanone | Malononitrile | Morpholinium Borate | 20 | Ethanol/Water (9:1) | 30 min | 89 | [6] |

| Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine | 100 | DMF | 30 min (MW) | 92 | [9] |

| Butyraldehyde | Methyl Cyanoacetate | DBU | 100 | DMF | 30 min (MW) | 85 | [9] |

| Butyraldehyde | Methyl Cyanoacetate | Triethylamine | 100 | DMF | 30 min (MW) | 78 | [9] |

Table 3: Effect of Solvent on Reaction Outcome

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidinium Borate | Water | 3 h | 45 | [10] |

| Cyclohexanone | Malononitrile | Piperidinium Borate | Ethanol | 30 min | 94 | [10] |

| Cyclohexanone | Malononitrile | Piperidinium Borate | Acetonitrile | 45 min | 88 | [10] |

| Cyclohexanone | Malononitrile | Piperidinium Borate | Toluene | 2 h | 75 | [10] |

| Cyclohexanone | Malononitrile | Piperidinium Borate | Ethanol/Water (9:1) | 25 min | 96 | [10] |

| 2-(Cyanomethyl)benzimidazole | 4-Chlorobenzaldehyde | Piperidine | Toluene | 1.5 h | 72 | [11] |

| 2-(Cyanomethyl)benzimidazole | 4-Chlorobenzaldehyde | Piperidine | Acetonitrile | 1.5 h | 78 | [11] |

| 2-(Cyanomethyl)benzimidazole | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 1.5 h | 86 | [11] |

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted Gewald reactions are provided below. These protocols serve as a general guideline and may require optimization for specific substrates.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.[1][12]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.2 equiv)

-

Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur.

-

Add the solvent, followed by the base.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Confirm the structure of the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[9][13]

Materials:

-

Ketone or aldehyde (1.0 mmol)

-

Active methylene nitrile (1.1 mmol)

-

Elemental sulfur (1.1 mmol)

-

Base (e.g., pyrrolidine) (1.0 mmol)

-

Solvent (e.g., DMF or ethanol) (3 mL)

Procedure:

-

In a 5 mL microwave reaction vial, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the chosen base.

-

Add the solvent and seal the vial.

-

Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 10-30 minutes).[9]

-

After completion, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Caption: A typical experimental workflow for the Gewald reaction.

Applications in Drug Discovery

The 2-aminothiophene scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] The ability to readily introduce diverse substituents onto the thiophene ring through the Gewald reaction makes it an invaluable tool in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The straightforward nature of this reaction allows for the rapid exploration of structure-activity relationships, accelerating the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. ijert.org [ijert.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in medicinal chemistry and organic synthesis.

Introduction

This compound is a highly functionalized thiophene derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the amino, chloro, formyl, and cyano groups, provide multiple points for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery.[1] This guide outlines the multi-step synthesis of this compound, focusing on the key reactions and necessary starting materials.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved through a three-step process, commencing with the construction of the thiophene ring via the Gewald reaction, followed by chlorination and subsequent formylation. The logical sequence of these reactions is crucial for achieving the desired product with high yield and purity.

References

An In-depth Technical Guide to the Formation of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway leading to 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key heterocyclic intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process primarily involving the Gewald reaction for the construction of the substituted thiophene ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functional group.

Core Synthetic Strategy

The formation of this compound is typically achieved through a two-step process:

-

Gewald Reaction: Synthesis of the precursor, 2-amino-4-chlorothiophene-3-carbonitrile, via a one-pot multicomponent Gewald reaction. This reaction utilizes a chlorinated active methylene nitrile to introduce the chloro substituent at the 4-position of the thiophene ring.

-

Vilsmeier-Haack Formylation: Introduction of the formyl group at the 5-position of the thiophene ring through an electrophilic substitution reaction using the Vilsmeier reagent (a mixture of N,N-dimethylformamide and phosphorus oxychloride).

Detailed Reaction Mechanisms

Step 1: Gewald Reaction for 2-Amino-4-chlorothiophene-3-carbonitrile

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] In this specific synthesis, the key is the use of a chlorinated starting material to yield the 4-chloro substituted product. The reaction proceeds through several key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an α-chloro-aldehyde or ketone and an active methylene nitrile (e.g., malononitrile). However, for the synthesis of the target precursor, chloroacetonitrile is a crucial reactant.[3]

-

Michael Addition of Sulfur: Elemental sulfur undergoes a nucleophilic attack by the carbanion generated from the active methylene compound, leading to the formation of a sulfur adduct.

-

Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[1]

The overall reaction can be visualized as a one-pot convergence of a carbonyl compound, chloroacetonitrile, and elemental sulfur in the presence of a base.

References

physical and chemical properties of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a highly functionalized thiophene derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, chloro, formyl, and cyano groups on a thiophene core makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Core Physical and Chemical Properties

While comprehensive experimental data for some physical properties of this compound are not extensively reported in publicly available literature, the following table summarizes key known and predicted characteristics.

| Property | Value | Reference |

| CAS Number | 104366-23-6 | [1] |

| Molecular Formula | C₆H₃ClN₂OS | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Appearance | Light yellow to brown powder or crystals | |

| Melting Point | 269 °C (decomposes) | [1] |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | |

| Reactivity | The formyl, nitrile, and chloro groups are reactive sites for nucleophilic addition and substitution reactions. |

Synthesis

The synthesis of this compound can be conceptualized in a two-step process starting from a suitable precursor. A common route to substituted 2-aminothiophenes is the Gewald reaction.[2] However, for this specific compound, a more likely synthetic pathway involves the formylation of a pre-existing 2-amino-4-chlorothiophene-3-carbonitrile.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocols

Vilsmeier-Haack Formylation (General Procedure) [3]

-

Reagent Preparation: The Vilsmeier reagent is prepared in situ by reacting a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3]

-

Reaction: The electron-rich thiophene precursor (2-amino-4-chlorothiophene-3-carbonitrile) is added to the Vilsmeier reagent. The reaction mixture is stirred, and the temperature is controlled, typically ranging from below 0°C to 80°C, depending on the reactivity of the substrate.[4]

-

Work-up: The reaction is quenched by the addition of water or an aqueous base, which hydrolyzes the intermediate iminium salt to the corresponding aldehyde.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization. Although specific spectra for this exact compound are not available in the provided search results, the expected spectral features based on its structure are outlined below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A singlet for the formyl proton (-CHO) is expected in the downfield region (around δ 9-10 ppm). A broad singlet for the amino protons (-NH₂) would also be present. |

| ¹³C NMR | A signal for the formyl carbon (C=O) is expected around 180-200 ppm. The carbon of the nitrile group (-C≡N) would appear around 115-120 ppm. Signals for the thiophene ring carbons would be in the aromatic region (approximately 100-150 ppm).[5] |

| FT-IR | Characteristic stretching vibrations for the amino group (N-H) would be observed around 3300-3500 cm⁻¹. A strong absorption for the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. The carbonyl group (C=O) of the aldehyde would show a strong band around 1670-1700 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.61 g/mol ). Isotope peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would also be observed. |

Reactivity and Potential Applications

The presence of multiple reactive functional groups makes this compound a valuable intermediate in medicinal chemistry.

Synthesis of Thieno[2,3-d]pyrimidines

A significant application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] The amino and formyl groups can undergo condensation reactions with various reagents to form the fused pyrimidine ring.

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Potential Biological Activity

Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities. While no specific studies on the biological effects of this compound were found, its derivatives are of interest in drug discovery.

-

Anticancer Activity: Thieno[2,3-d]pyrimidines derived from similar 2-aminothiophenes have been investigated as kinase inhibitors and have shown antiproliferative effects on various cancer cell lines.

-

Anti-inflammatory Activity: Substituted 2-aminothiophenes have been explored for their anti-inflammatory properties.

Given its structural features, this compound is a promising starting material for the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The versatility of this compound suggests its potential for the discovery of new and effective therapeutic agents.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

Spectroscopic Profile of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key heterocyclic intermediate in the synthesis of various dyes and potentially active pharmaceutical ingredients. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, this document combines key physical and chemical identifiers with predicted spectroscopic data from reputable chemical databases. This guide also outlines a plausible experimental protocol for its synthesis and subsequent spectroscopic analysis, providing a foundational framework for researchers working with this compound.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1. This data is essential for the initial characterization and handling of the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂OS | Chem-Impex |

| Molecular Weight | 186.61 g/mol | Chem-Impex |

| CAS Number | 104366-23-6 | Chem-Impex |

| Appearance | Predicted: Solid | - |

| Melting Point | > 250 °C (Predicted) | - |

| Boiling Point | Predicted | - |

| Solubility | Predicted: Soluble in organic solvents like DMSO and DMF | - |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide expected values for key spectral features.

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | CHO |

| ~7.5 | Singlet | 2H | NH₂ |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=O (aldehyde) |

| ~160 | C-NH₂ |

| ~140 | C-Cl |

| ~125 | C-CN |

| ~115 | CN |

| ~100 | C-CHO |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretch (amino group) |

| 2230-2210 | Strong | C≡N stretch (nitrile) |

| 1680-1660 | Strong | C=O stretch (aldehyde) |

| 1620-1580 | Medium | N-H bend (amino group) |

| ~1350 | Medium | C-Cl stretch |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 186/188 | High | [M]⁺/ [M+2]⁺ (presence of Cl) |

| 157 | Medium | [M-CHO]⁺ |

| 130 | Medium | [M-CHO-HCN]⁺ |

Experimental Protocols

Synthesis via Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, in the presence of a base.

Materials:

-

Malononitrile

-

2-chloro-3-oxopropanenitrile (or a suitable precursor)

-

Elemental sulfur

-

Base (e.g., morpholine, triethylamine, or sodium ethoxide)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a solution of malononitrile and 2-chloro-3-oxopropanenitrile in the chosen solvent, add the base catalyst.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

IR: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the purified compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Instrumentation:

-

NMR: A 400 MHz or higher field NMR spectrometer.

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (CAS: 104366-23-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key heterocyclic building block in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the development of novel therapeutic agents. The guide also presents spectral data and visualizations to aid researchers in its identification and utilization.

Introduction

This compound, with the CAS number 104366-23-6, is a polysubstituted thiophene derivative. The unique arrangement of its functional groups—an amino group at the 2-position, a chloro group at the 4-position, a formyl group at the 5-position, and a carbonitrile group at the 3-position—makes it a highly versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Notably, it serves as a crucial precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The 2-aminothiophene scaffold itself is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological effects.[1][2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and publicly available information.

| Property | Value | Reference |

| CAS Number | 104366-23-6 | N/A |

| Molecular Formula | C₆H₃ClN₂OS | N/A |

| Molecular Weight | 186.62 g/mol | N/A |

| Appearance | Light yellow to brown crystalline powder | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Limited data available. Likely soluble in polar organic solvents like DMSO and DMF. | N/A |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a suitable active methylene nitrile and a chlorinating agent, followed by the introduction of the formyl group, likely via a Vilsmeier-Haack reaction. The initial 2-aminothiophene precursor is often synthesized via the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Illustrative Experimental Protocol (Based on Analogue Synthesis)

The following protocol is a generalized procedure based on the synthesis of structurally related 2-aminothiophenes and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-Amino-4-chloro-3-cyanothiophene (Intermediate)

Step 2: Formylation via Vilsmeier-Haack Reaction

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) and cool the mixture to 0-5 °C in an ice bath.

-

To this cooled Vilsmeier reagent, add a solution of 2-Amino-4-chlorothiophene-3-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound.

Spectral Data

Definitive spectral data for this compound is not widely published. However, based on its structure, the following characteristic peaks can be anticipated.

1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 8.5 | Broad Singlet | 2H | Amino protons (-NH₂) |

13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 190 | Aldehyde carbonyl carbon (C=O) |

| ~160 - 165 | C2 (Carbon bearing the amino group) |

| ~140 - 145 | C4 (Carbon bearing the chloro group) |

| ~120 - 125 | C5 (Carbon bearing the formyl group) |

| ~115 - 120 | Nitrile carbon (-CN) |

| ~90 - 95 | C3 (Carbon bearing the nitrile group) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretching (amino group) |

| 2230 - 2210 | C≡N stretching (nitrile group) |

| 1680 - 1660 | C=O stretching (aldehyde carbonyl) |

| ~1600 | N-H bending (amino group) |

| ~1550 | C=C stretching (thiophene ring) |

| ~750 | C-Cl stretching |

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 186 and an isotopic peak [M+2]⁺ at m/z 188 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a chlorine atom.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Thieno[2,3-d]pyrimidines

The primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidines. The amino and formyl groups can readily undergo condensation reactions with various reagents to form the fused pyrimidine ring. Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: By targeting various kinases and other cellular pathways involved in cancer progression.

-

Anti-inflammatory Activity: Through the inhibition of inflammatory mediators.

-

Antimicrobial Activity: Showing efficacy against various bacterial and fungal strains.

Potential Mechanism of Action

While the specific mechanism of action for compounds directly derived from this compound would be target-dependent, the broader class of 2-aminothiophene derivatives has been shown to interact with various biological targets.[1][2][3][4][5] These include:

-

Kinase Inhibition: Many heterocyclic compounds, including thienopyrimidines, act as inhibitors of protein kinases, which are crucial regulators of cell signaling. By blocking the activity of specific kinases involved in disease pathways, these compounds can exert therapeutic effects.

-

Receptor Modulation: 2-aminothiophene derivatives have been identified as modulators of various receptors, including G-protein coupled receptors (GPCRs).[1]

-

Enzyme Inhibition: This class of compounds can also inhibit other enzymes involved in pathological processes.

The chloro and formyl substituents on the thiophene ring provide handles for further chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties in the drug design process.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile reactivity allows for the construction of complex heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are known to possess a wide array of biological activities. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its spectral characteristics and to explore the full scope of its utility in drug discovery.

References

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

initial screening of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives

An In-Depth Technical Guide on the Initial Screening of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological properties.[1] The thiophene nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2] Among these, 2-aminothiophene derivatives are particularly significant, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] The compound this compound serves as a versatile and reactive intermediate for the synthesis of a wide array of complex heterocyclic molecules and potential drug candidates.[4][5] Its functional groups—amino, chloro, formyl, and nitrile—provide multiple reaction sites for chemical modification, enabling the creation of diverse compound libraries for high-throughput screening.[5][6]

This guide provides a comprehensive overview of the initial screening process for derivatives of this core structure, detailing synthetic strategies, experimental protocols for biological evaluation, and potential mechanisms of action.

Synthetic Strategy: Derivatization

The this compound scaffold is typically synthesized and then modified to create a library of derivatives. The reactive aldehyde (formyl) and amino groups are common points for derivatization. For instance, the amino group can be acylated or reacted with various reagents, while the formyl group can undergo condensation reactions to form Schiff bases or be used in other multicomponent reactions to build more complex heterocyclic systems.[7][8] A general workflow for synthesis and derivatization is outlined below.

Caption: General workflow for synthesis and derivatization.

Initial Biological Screening Strategy

A tiered or cascaded approach is efficient for the initial evaluation of a new library of thiophene derivatives. The process begins with broad primary screening against various cell lines or microbial strains to identify hits. These hits are then subjected to more specific secondary assays to determine potency, selectivity, and potential mechanism of action.

Caption: A typical workflow for initial biological screening.

Experimental Protocols

Detailed and reproducible protocols are critical for screening. Below are methodologies for key assays commonly employed for thiophene derivatives.

General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald three-component reaction is a robust and widely used method for synthesizing substituted 2-aminothiophenes.[1][6][9]

-

Materials : An appropriate ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), elemental sulfur, a basic catalyst (e.g., diethylamine or morpholine), and a solvent (e.g., ethanol or DMF).[2][9]

-

Procedure :

-

A mixture of the ketone/aldehyde (1 eq.), the active methylene nitrile (1 eq.), and elemental sulfur (1.1 eq.) is prepared in a suitable solvent.[9]

-

A catalytic amount of the base is added to the mixture.

-

The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, while the reaction progress is monitored by Thin-Layer Chromatography (TLC).[10]

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated solid product is collected by filtration, washed with water, and dried.[10]

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.[9][10]

-

-

Characterization : The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

In Vitro Antiproliferative Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used for initial cytotoxicity screening.[11][12]

-

Materials : Thiophene derivative stock solutions (in DMSO), a cancer cell line of interest (e.g., HepG2, HCT-116, HeLa), culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent, and a solubilization solution (e.g., DMSO).[8][11][13]

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment : Prepare serial dilutions of the thiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[11]

-

Incubation : Incubate the plate for another 24 to 72 hours.[11]

-

MTT Addition : After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

-

Formazan Formation : Incubate the plate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization : Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate.[11]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[11]

-

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[6][11]

Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials : Thiophene derivatives, bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), 96-well microtiter plates, standard antibiotics (e.g., ampicillin, fluconazole).[2][14]

-

Procedure :

-

Preparation : Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculation : Add a standardized inoculum of the microorganism to each well.

-

Controls : Include a positive control (microorganism in broth without compound) and a negative control (broth only). A standard antibiotic is also tested under the same conditions.[14]

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Quantitative Data Summary

The following tables summarize representative biological activity data for various thiophene derivatives from the literature, illustrating the potential potency of this class of compounds.

Table 1: In Vitro Anticancer Activity of Fused Thiophene Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative 3a | HepG2 (Liver) | 15.34 | Doxorubicin | 4.51 |

| Derivative 3c | HepG2 (Liver) | 10.27 | Doxorubicin | 4.51 |

| Derivative 4b | PC-3 (Prostate) | 12.85 | Doxorubicin | 7.62 |

| Derivative 7a | PC-3 (Prostate) | 9.77 | Doxorubicin | 7.62 |

Data sourced from a study on novel fused thiophene derivatives as VEGFR-2/AKT dual inhibitors.[13]

Table 2: In Vitro Anticancer Activity of ortho-Amino Thiophene Carboxamides

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 5 | HepG-2 (Liver) | 3.51 | Sorafenib | 8.1 |

| Compound 21 | HepG-2 (Liver) | 4.71 | Sorafenib | 8.1 |

| Compound 5 | HCT-116 (Colon) | 5.23 | Sorafenib | 10.2 |

| Compound 21 | HCT-116 (Colon) | 6.84 | Sorafenib | 10.2 |

Data from a study on ortho-amino thiophene carboxamide derivatives as VEGFR-2 inhibitors.[8]

Potential Mechanisms of Action & Signaling Pathways

Thiophene derivatives can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.[11] Studies have identified key targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the AKT signaling pathway, and tubulin polymerization.[8][13] Inhibition of VEGFR-2 is a key strategy to block angiogenesis, a process critical for tumor growth.[8]

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[8] Upon binding its ligand (VEGF), the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades, including the PI3K/AKT pathway, which promotes cell survival and proliferation. Thiophene derivatives can act as inhibitors of VEGFR-2, blocking these downstream effects.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

Derivatives of this compound represent a promising and versatile chemical space for the discovery of new therapeutic agents.[6] The synthetic tractability of the core scaffold allows for the generation of large, diverse libraries amenable to high-throughput screening. A systematic initial screening approach, combining robust protocols for cytotoxicity and antimicrobial evaluation with targeted secondary assays, is essential for identifying lead compounds. Early investigation into the mechanism of action, such as the inhibition of key kinases like VEGFR-2, can guide further structure-activity relationship (SAR) studies and lead to the development of potent and selective next-generation therapeutics.[1][13]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

reactivity of the formyl group in 2-aminothiophenes

An In-depth Technical Guide to the Reactivity of the Formyl Group in 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the formyl group (-CHO) situated on the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry. The unique electronic interplay between the electron-donating amino group, the aromatic thiophene ring, and the electrophilic aldehyde function imparts a versatile chemical profile, making these compounds valuable synthons for the construction of complex heterocyclic systems. This document details the principal reaction pathways, presents quantitative data, and provides explicit experimental protocols for key transformations.

Electronic Properties and Reactivity Overview

The 2-aminothiophene ring system is electron-rich. The lone pair of electrons on the nitrogen atom of the amino group participates in resonance with the thiophene ring, increasing the electron density of the heterocyclic system. This electronic donation has a dual effect on an adjacent formyl group, typically at the 3-position:

-

Activation of the Formyl Group: The carbonyl carbon of the formyl group is inherently electrophilic. This electrophilicity is crucial for its characteristic reactions, such as nucleophilic additions and condensations.[1][2]

-

Activation of the Thiophene Ring: The increased electron density makes the thiophene ring itself more susceptible to electrophilic substitution, although the primary reactivity focus of this guide is the formyl group.

The formyl group on the 2-aminothiophene core primarily undergoes reactions typical of aromatic aldehydes, including nucleophilic addition, condensation with active methylene compounds, and cyclization reactions to form fused heterocyclic systems.

Major Reaction Classes

Nucleophilic Addition and Schiff Base Formation

The formyl group readily reacts with primary amines to form Schiff bases (imines). This condensation is typically catalyzed by a small amount of acid and proceeds in high yield. These imines are valuable intermediates for the synthesis of more complex molecules and are also investigated for their own biological activities.[3]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or triethylamine.[4][5] This reaction is a cornerstone of carbon-carbon bond formation, yielding α,β-unsaturated products that are versatile precursors for further synthetic manipulations. The electron-rich nature of the 2-aminothiophene ring facilitates this condensation.

Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis

A particularly powerful application of 2-aminothiophene-3-carbaldehydes is in the Friedländer annulation reaction to construct the thieno[2,3-b]pyridine scaffold.[6][7] This reaction involves the condensation of the 2-amino-aldehyde with a ketone containing an α-methylene group. The reaction is typically catalyzed by acids or bases and results in the formation of a fused pyridine ring.[8][9][10] The thieno[2,3-b]pyridine core is found in numerous pharmacologically active compounds.[11][12]

Data Presentation: Reaction Yields

The following tables summarize quantitative data for key reactions of the formyl group on 2-aminothiophene derivatives.

Table 1: Schiff Base Formation from 2-Aminothiophene-3-carboxylates and Salicylaldehyde [3]

| 2-Aminothiophene Reactant (Substituents) | Catalyst | Solvent | Conditions | Yield (%) |

| 4,5-Cyclohexyl, 3-COOCH₃ | - | Ethanol | Reflux | 70-85 |

| 4,5-Cyclopentyl, 3-COOCH₃ | - | Ethanol | Reflux | 70-85 |

| 4-Methyl, 5-Phenyl, 3-COOC₂H₅ | - | Ethanol | Reflux | 70-85 |

| 4,5-Diphenyl, 3-COOC₂H₅ | - | Ethanol | Reflux | 70-85 |

Table 2: Knoevenagel Condensation with Aromatic Aldehydes [4] (Note: Data from analogous nitro-substituted thiophenes, conditions are highly applicable)

| Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Yield (%) |

| Malononitrile | Piperidine | Ethanol | Room Temp, 2-4 h | >90 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4-6 h | 85-95 |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux (Dean-Stark) | 70-85 |

| Barbituric Acid | None | Water | Reflux, 2-4 h | High |

Table 3: Friedländer Annulation of 2-Aminobenzaldehydes with Ketones [10] (Note: Data from analogous benzaldehydes, conditions are directly applicable for thieno[2,3-b]pyridine synthesis)

| Ketone | Catalyst/Conditions | Yield (%) |

| Acetone | Fe/AcOH, Reflux | 90 |

| Acetophenone | Fe/AcOH, Reflux | 95 |

| Cyclohexanone | Fe/AcOH, Reflux | 93 |

| 2,4-Pentanedione | Fe/AcOH, Reflux | 94 |

| Ethyl Acetoacetate | Fe/AcOH, Reflux | 96 |

Experimental Protocols

General Synthesis of a Schiff Base[3][13]

-

Procedure:

-

In a round-bottom flask, dissolve the 2-aminothiophene derivative (1.0 eq) in a suitable volume of absolute ethanol.

-

Add an equimolar amount of the desired aldehyde (e.g., salicylaldehyde, 1.0 eq).[3]

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.

-

Further purification is achieved by recrystallization from ethanol to yield the pure Schiff base.[3]

Knoevenagel Condensation with Malononitrile[4]

-

Materials:

-

2-Aminothiophene-3-carbaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminothiophene-3-carbaldehyde in ethanol.

-

Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the solution. The mixture can be cooled in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The product can be purified further by recrystallization if necessary.

Friedländer Annulation for Thieno[2,3-b]pyridines[10]

-

Materials:

-

2-Aminothiophene-3-carbaldehyde

-

Ketone with α-methylene group (e.g., cyclohexanone)

-

Iron (Fe) powder

-

Glacial Acetic Acid (AcOH)

-

-

Procedure:

-

This protocol is adapted from a domino nitro reduction-Friedländer heterocyclization and is highly effective for the direct condensation.

-

To a solution of 2-aminothiophene-3-carbaldehyde (1.0 eq) and the ketone (e.g., cyclohexanone, 1.2 eq) in glacial acetic acid, add iron powder (3.0 eq).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired thieno[2,3-b]pyridine.

Conclusion

The formyl group on the 2-aminothiophene scaffold is a highly reactive and synthetically versatile functional group. Its electrophilic character, modulated by the electron-donating nature of the aminothiophene ring, allows for efficient participation in a variety of transformations. Key reactions such as Schiff base formation, Knoevenagel condensation, and Friedländer annulation provide robust and high-yielding pathways to diverse and complex heterocyclic structures. The products of these reactions, particularly fused systems like thieno[2,3-b]pyridines, are of significant interest in drug discovery and materials science, underscoring the importance of 2-aminothiophene-carbaldehydes as pivotal building blocks in modern organic synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

synthesis of thieno[2,3-b]pyridines from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

For researchers, scientists, and professionals in drug development, the thieno[2,3-b]pyridine scaffold is a cornerstone in the design of novel therapeutic agents. This heterocyclic system is a key pharmacophore in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of thieno[2,3-b]pyridine have shown significant promise as kinase inhibitors, anticancer agents, and modulators of various cellular pathways, making them a focal point in contemporary medicinal chemistry.[1][2][3][4][5][6][7][8][9]

This document provides detailed protocols for the synthesis of substituted thieno[2,3-b]pyridines, commencing from the readily available starting material, this compound. The synthetic strategy hinges on the versatile Friedländer annulation, a classic and efficient method for the construction of quinoline and related fused pyridine ring systems.[10][11][12] This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, catalyzed by a base.

The protocols outlined below detail the synthesis of two distinct thieno[2,3-b]pyridine derivatives by reacting the starting thiophene with either malononitrile or ethyl cyanoacetate. These procedures are designed to be robust and adaptable for the generation of a library of compounds for further biological evaluation.

Experimental Protocols

The following protocols describe the synthesis of two key thieno[2,3-b]pyridine derivatives.

Protocol 1: Synthesis of 7-Amino-5-chloro-6-cyanothieno[2,3-b]pyridine

This protocol details the reaction of this compound with malononitrile.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume |

| This compound | C₆H₃ClN₂OS | 186.62 | 1.0 | 5.0 | 0.933 g |

| Malononitrile | C₃H₂N₂ | 66.06 | 1.1 | 5.5 | 0.363 g |

| Piperidine | C₅H₁₁N | 85.15 | Catalytic | - | ~0.1 mL |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | - | 25 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.933 g, 5.0 mmol) and absolute ethanol (25 mL).

-

Stir the mixture at room temperature to obtain a suspension.

-

Add malononitrile (0.363 g, 5.5 mmol) to the suspension.

-

Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain 7-Amino-5-chloro-6-cyanothieno[2,3-b]pyridine.

Expected Product:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 7-Amino-5-chloro-6-cyanothieno[2,3-b]pyridine | C₉H₄ClN₅S | 235.68 | 85-95 | >300 |

Protocol 2: Synthesis of Ethyl 7-amino-5-chloro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-6-carboxylate

This protocol describes the reaction of this compound with ethyl cyanoacetate.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume |

| This compound | C₆H₃ClN₂OS | 186.62 | 1.0 | 5.0 | 0.933 g |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.1 | 5.5 | 0.622 g |

| Potassium Hydroxide (KOH) | KOH | 56.11 | Catalytic | - | ~0.056 g |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | - | 30 mL |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (approx. 0.056 g) in absolute ethanol (30 mL).

-

To this solution, add this compound (0.933 g, 5.0 mmol) and ethyl cyanoacetate (0.622 g, 5.5 mmol).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute solution of acetic acid in water, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.

Expected Product:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 7-amino-5-chloro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-6-carboxylate | C₁₁H₈ClN₃O₃S | 301.71 | 80-90 | 280-285 |

Visualizing the Synthesis

To aid in understanding the synthetic process, the following diagrams illustrate the general reaction pathway and the experimental workflow.

Caption: Friedländer synthesis of thieno[2,3-b]pyridines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a highly functionalized thiophene derivative that serves as a versatile building block in medicinal chemistry. Its unique arrangement of amino, chloro, formyl, and cyano groups on a thiophene core makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds, particularly fused ring systems like thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets. This document provides an overview of the applications of this compound, with a focus on the synthesis of potent kinase inhibitors for cancer therapy, and includes detailed experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. This class of compounds has demonstrated significant therapeutic potential, most notably as inhibitors of key enzymes in cancer-related signaling pathways.

Anticancer Agent Synthesis:

Thieno[2,3-d]pyrimidines derived from this starting material have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cancer cell proliferation. The key targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established strategy in oncology to halt tumor growth and metastasis.

-

Epidermal Growth Factor Receptor (EGFR): A receptor that, upon activation, triggers signaling cascades leading to cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Derivatives have shown low nanomolar to micromolar inhibitory activity against these kinases and have demonstrated significant cytotoxicity against various human cancer cell lines, including colon (HCT-116), liver (HepG2), breast (MCF-7), and lung (A549) cancers.

Other Potential Applications:

The thieno[2,3-d]pyrimidine scaffold is also being explored for other therapeutic areas, including:

-

Antimicrobial Agents: Some derivatives have shown activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[1]

-

Anti-inflammatory Agents: Due to the role of kinases in inflammatory signaling, these compounds have potential as anti-inflammatory drugs.

-

Central Nervous System (CNS) Protective Agents: The diverse biological activities of thienopyrimidines extend to potential applications in neurodegenerative diseases.

Data Presentation: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro biological activity of various thieno[2,3-d]pyrimidine derivatives, which can be synthesized from this compound precursors.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |

| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 (Colon) | 2.80 ± 0.16 | [2] |

| HepG2 (Liver) | 4.10 ± 0.45 | [2] | |||

| 8b | VEGFR-2 | 0.005 | - | - | [1] |

| 8e | VEGFR-2 | 0.0039 | - | - | [1] |

| 21b | VEGFR-2 | 0.0334 | - | - | [3] |

| 21e | VEGFR-2 | 0.021 | - | - | [3] |

| 10d | VEGFR-2 | - | HepG2 (Liver) | - | [4] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: EGFR Inhibitory Activity and Cytotoxicity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Target | IC₅₀ (nM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |

| 5b | EGFR (Wild-Type) | 37.19 | A549 (Lung) | - | [5] |

| EGFR (T790M Mutant) | 204.10 | MCF-7 (Breast) | - | [5] | |

| 7a | EGFR (Wild-Type) | - | HepG2 (Liver) | - | [6] |

| EGFR (T790M Mutant) | - | PC3 (Prostate) | - | [6] | |

| 2a | EGFR | - | A549 (Lung) | 13.40 | [7] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.

Caption: Simplified VEGFR-2 signaling pathway.

References

- 1. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]